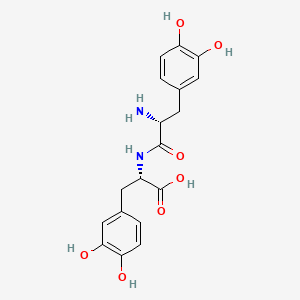
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate is a complex organic compound with the molecular formula C18H20N2O7. This compound is characterized by the presence of multiple hydroxyl groups, aromatic rings, and amide linkages. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate typically involves the following steps:
Protection of Functional Groups: The hydroxyl and amine groups of tyrosine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected tyrosine derivatives are coupled using peptide coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base (e.g., N-methylmorpholine).
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide linkages can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and metabolic diseases.
Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and cosmetic products.
Mecanismo De Acción
The mechanism of action of L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in protein synthesis and metabolic pathways.
Pathways: Modulation of neurotransmitter synthesis, regulation of metabolic processes, and influence on cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine: A precursor to L-Tyrosine, 3-hydroxy-N-(3-hydroxy-D-tyrosyl)-, hydrate with similar structural features but lacking additional hydroxyl groups and amide linkages.
D-Tyrosine: An enantiomer of L-Tyrosine with similar properties but different stereochemistry.
L-DOPA: A derivative of tyrosine with additional hydroxyl groups, used in the treatment of Parkinson’s disease.
Uniqueness
This compound is unique due to its complex structure, which includes multiple hydroxyl groups, aromatic rings, and amide linkages. This complexity allows for diverse chemical reactivity and a wide range of applications in scientific research and industry.
Propiedades
Número CAS |
37181-66-1 |
|---|---|
Fórmula molecular |
C18H20N2O7 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H20N2O7/c19-11(5-9-1-3-13(21)15(23)7-9)17(25)20-12(18(26)27)6-10-2-4-14(22)16(24)8-10/h1-4,7-8,11-12,21-24H,5-6,19H2,(H,20,25)(H,26,27)/t11-,12+/m1/s1 |
Clave InChI |
ZDAAOODSUGKTKK-NEPJUHHUSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C[C@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)N)O)O |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


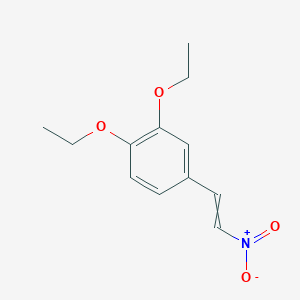

![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
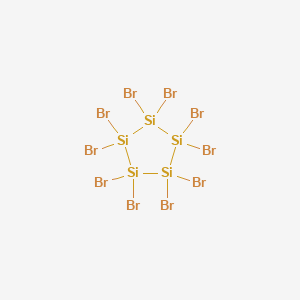
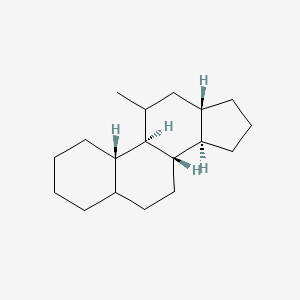



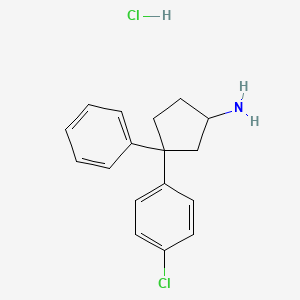

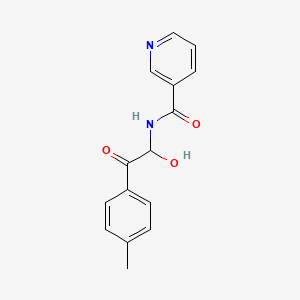
![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
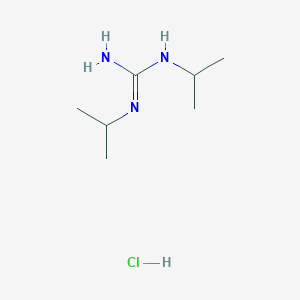
![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)
